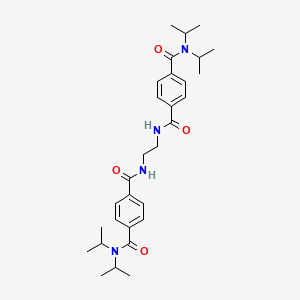

N~4~,N~4~'-1,2-ethanediylbis(N,N-diisopropylterephthalamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

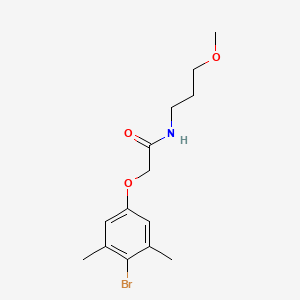

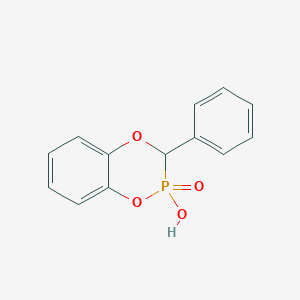

N~4~,N~4~'-1,2-ethanediylbis(N,N-diisopropylterephthalamide), also known as EDTA-bis(terephthalamide) or EBT, is a chelating agent that has been widely used in scientific research. It is a symmetrical molecule with two identical N,N-diisopropylterephthalamide (DIP-T) units linked by an ethylenediamine bridge. EBT has a high affinity for metal ions, especially those with a high charge density, and can form stable complexes with them.

Mécanisme D'action

The mechanism of action of EBT is based on its ability to chelate metal ions through the formation of coordinate covalent bonds. The two DIP-T units in EBT act as bidentate ligands, meaning they can bind to the metal ion through two donor atoms (nitrogen) simultaneously. The ethylenediamine bridge provides the necessary flexibility to accommodate different metal ion geometries and coordination numbers. The resulting metal-EBT complex is thermodynamically stable and can prevent the metal ion from reacting with other molecules or undergoing oxidation or reduction. The binding affinity of EBT for metal ions depends on the charge density, size, and coordination number of the metal ion, as well as the pH and ionic strength of the solution.

Biochemical and Physiological Effects:

EBT has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. However, its effects on biochemical and physiological processes are still under investigation. EBT can chelate essential metal ions such as copper and zinc, which are involved in various enzymatic reactions and signaling pathways. Therefore, the use of EBT in biological systems should be carefully evaluated to avoid interfering with normal cellular functions. EBT has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in certain pathological conditions.

Avantages Et Limitations Des Expériences En Laboratoire

EBT has several advantages for lab experiments, such as its high selectivity and sensitivity for metal ions, its ease of synthesis and purification, and its compatibility with various analytical techniques. EBT can also be immobilized on solid supports such as silica gel or magnetic nanoparticles, which allows for easy separation and recycling of the metal-EBT complex. However, EBT also has some limitations, such as its relatively low binding affinity for certain metal ions, its sensitivity to pH and ionic strength, and its potential interference with biological processes.

Orientations Futures

There are several future directions for the research and development of EBT. One area of interest is the design and synthesis of EBT derivatives with improved binding affinity, selectivity, and stability for specific metal ions. Another area is the application of EBT in biological systems, such as in the detection and quantification of metal ions in cells and tissues, or in the development of metal-based therapeutics. Furthermore, the combination of EBT with other functional groups or nanoparticles may lead to new applications in catalysis, imaging, and drug delivery. Finally, the exploration of the mechanism of action of EBT and its effects on biochemical and physiological processes may provide new insights into the role of metal ions in health and disease.

Méthodes De Synthèse

EBT can be synthesized by the reaction of terephthalic acid with N,N-diisopropylethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amine to form the final product. The reaction can be carried out in various solvents such as dichloromethane, dimethylformamide, or N-methylpyrrolidone. The yield of EBT is typically around 50-60%, and the purity can be improved by recrystallization or column chromatography.

Applications De Recherche Scientifique

EBT has been used in a wide range of scientific research applications, including metal ion detection, separation, and analysis, as well as in catalysis, drug delivery, and imaging. EBT can selectively bind to metal ions such as copper, zinc, iron, and nickel, and form stable complexes with them. This property has been exploited in various analytical techniques, such as fluorescence, UV-visible spectroscopy, and electrochemistry, for the detection and quantification of metal ions in biological and environmental samples. EBT has also been used as a ligand in metal-catalyzed reactions, such as cross-coupling, oxidation, and reduction, to enhance the efficiency and selectivity of the reaction. In addition, EBT has been incorporated into nanoparticles and liposomes for drug delivery and imaging applications, due to its biocompatibility and stability.

Propriétés

IUPAC Name |

1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]ethyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O4/c1-19(2)33(20(3)4)29(37)25-13-9-23(10-14-25)27(35)31-17-18-32-28(36)24-11-15-26(16-12-24)30(38)34(21(5)6)22(7)8/h9-16,19-22H,17-18H2,1-8H3,(H,31,35)(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWUCVUPIAZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)

![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)

![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)